

# Head-to-Head Comparison of KSP Inhibitors in Clinical Trials

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## Compound of Interest

Compound Name: Anticancer agent 95

Cat. No.: B8281268

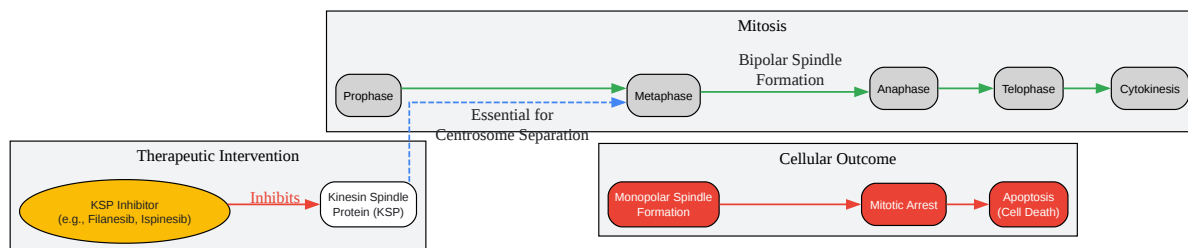
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A Detailed Guide for Researchers and Drug Development Professionals

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a critical motor protein involved in the formation of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. Several KSP inhibitors have been developed and evaluated in clinical trials. This guide provides a head-to-head comparison of the clinical performance of prominent KSP inhibitors, focusing on their efficacy and safety profiles as reported in various clinical studies.

## Mechanism of Action of KSP Inhibitors

KSP inhibitors are antimitotic agents that specifically target the kinesin spindle protein.<sup>[1][2]</sup> Unlike taxanes and vinca alkaloids, which interfere with microtubule dynamics, KSP inhibitors selectively disrupt the function of KSP.<sup>[1][2]</sup> This leads to the formation of characteristic monopolar spindles, causing cell cycle arrest in mitosis and ultimately inducing apoptosis in cancer cells.<sup>[1]</sup>



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## References

- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
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